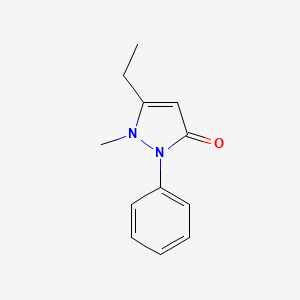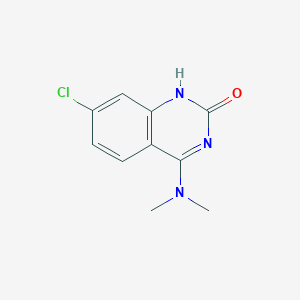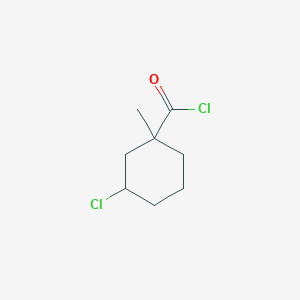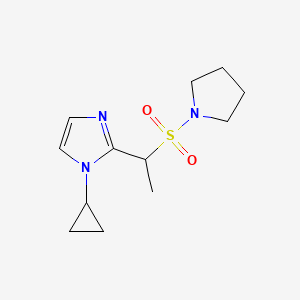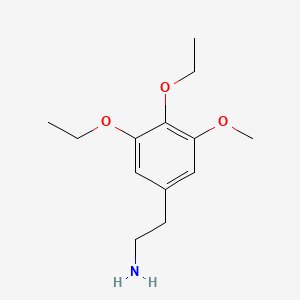
Ethylamine, 3,4-diethoxy-5-methoxyphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Diethoxy-5-methoxyphenethylamine, also known as Asymbescaline, is a lesser-known psychedelic drug. It is a homolog of mescaline, a well-known psychedelic compound. Asymbescaline was first synthesized by Alexander Shulgin and is known for its psychedelic properties, although it produces few to no effects .
Vorbereitungsmethoden
The synthesis of 3,4-Diethoxy-5-methoxyphenethylamine involves several steps. One of the methods includes the following steps:
Starting Material: The synthesis begins with 3,4-Diethoxybenzaldehyde.
Formation of Intermediate: The aldehyde group is converted to a corresponding nitrostyrene intermediate.
Reduction: The nitrostyrene intermediate is then reduced to the amine using a reducing agent such as lithium aluminum hydride (LiAlH4).
Final Product: The final product is 3,4-Diethoxy-5-methoxyphenethylamine.
Analyse Chemischer Reaktionen
3,4-Diethoxy-5-methoxyphenethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form secondary amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).
Wissenschaftliche Forschungsanwendungen
3,4-Diethoxy-5-methoxyphenethylamine has several scientific research applications:
Chemistry: It is used as a reference compound in the study of phenethylamine derivatives.
Biology: It is studied for its potential effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic effects.
Industry: It is used in the synthesis of other complex organic compounds.
Wirkmechanismus
The mechanism of action of 3,4-Diethoxy-5-methoxyphenethylamine involves its interaction with serotonin receptors in the brain. It is believed to act as a partial agonist at the 5-HT2A receptor, which is responsible for its psychedelic effects. The compound may also interact with other neurotransmitter systems, but detailed studies are limited .
Vergleich Mit ähnlichen Verbindungen
3,4-Diethoxy-5-methoxyphenethylamine is similar to other phenethylamine derivatives such as:
Mescaline: 3,4,5-Trimethoxyphenethylamine, known for its strong psychedelic effects.
3,4-Dimethoxyphenethylamine: An analogue with similar structural properties but different pharmacological effects.
2,5-Dimethoxy-4-methylamphetamine (DOM): Another psychedelic phenethylamine with distinct effects
In comparison, 3,4-Diethoxy-5-methoxyphenethylamine is unique due to its specific substitution pattern on the aromatic ring, which influences its pharmacological profile and potency .
Eigenschaften
CAS-Nummer |
63918-08-1 |
|---|---|
Molekularformel |
C13H21NO3 |
Molekulargewicht |
239.31 g/mol |
IUPAC-Name |
2-(3,4-diethoxy-5-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C13H21NO3/c1-4-16-12-9-10(6-7-14)8-11(15-3)13(12)17-5-2/h8-9H,4-7,14H2,1-3H3 |
InChI-Schlüssel |
VFOAVFQWZYUFQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=CC(=C1OCC)OC)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


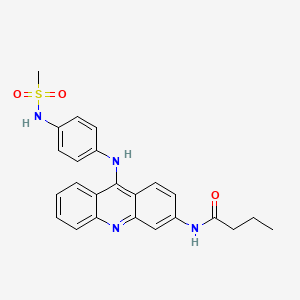


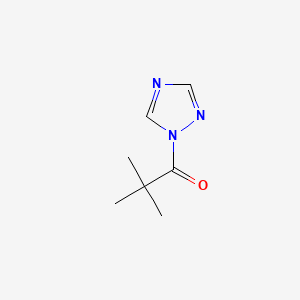
![8-Amino-3-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B13945285.png)
![5-Ethyl 2-methyl 4-isopropyl-3-methyl-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate](/img/structure/B13945292.png)
![1H-Pyrimido[4,5-f][1,2,4]triazepine](/img/structure/B13945293.png)


